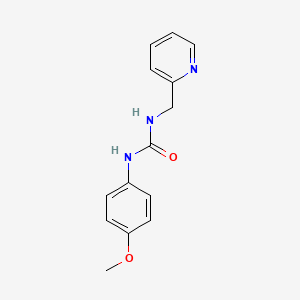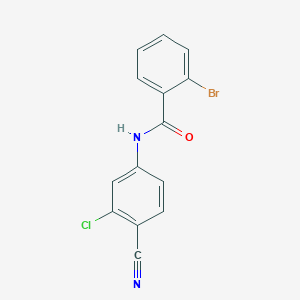
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, also known as BCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCCB belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood, but it is believed to involve the selective binding of the compound to specific target proteins. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to bind to a range of proteins, including enzymes, receptors, and transporters, making it a versatile tool for studying protein function.
Biochemical and Physiological Effects:
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of receptor activity, and the alteration of cellular signaling pathways. These effects make 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide a valuable tool for studying cellular processes and the mechanisms of disease.
実験室実験の利点と制限
One of the main advantages of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its high selectivity for specific target proteins. This selectivity allows researchers to study the function of individual proteins and their interactions with other molecules. However, one limitation of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its relatively low potency, which can make it challenging to achieve the desired biological effect at low concentrations.
将来の方向性
There are several future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, including the development of more potent analogs, the identification of new target proteins, and the application of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in vivo models. Additionally, the use of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in combination with other chemical probes and imaging techniques may provide new insights into the complex processes that occur within cells and tissues.
Conclusion:
In conclusion, 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and high selectivity for specific target proteins make it a valuable tool for studying protein function and interactions. While there are limitations to its use, the future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide are promising, and it is likely to remain an essential tool for researchers in the years to come.
合成法
The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide with various reagents such as lithium aluminum hydride, sodium cyanoborohydride, and hydrogen gas. The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its use as a chemical probe for the study of protein-protein interactions. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to selectively bind to specific target proteins, making it an essential tool for studying protein function and interactions.
特性
IUPAC Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFFMGGSPVCLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

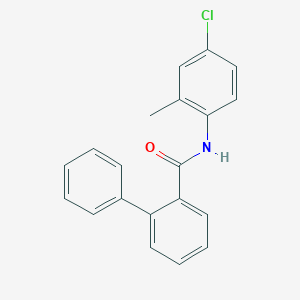
![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
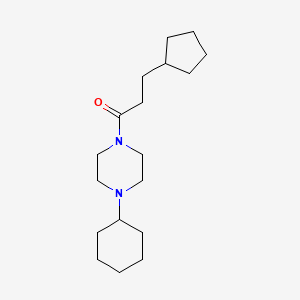
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)
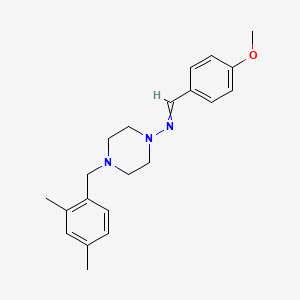
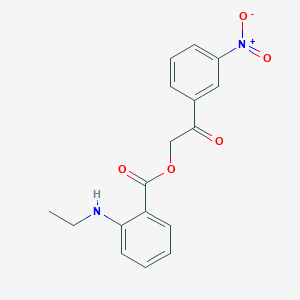
![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)

